molecular formula C12H15Cl3N2O B13047902 N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine

N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine

Cat. No.: B13047902
M. Wt: 309.6 g/mol
InChI Key: UQKXVYQXFNZXER-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine typically involves the reaction of 2,6-dichlorobenzylamine with chloromethylmorpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. One common method involves the use of a solvent such as toluene or dichloromethane, with the reaction being catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine involves its interaction with specific molecular targets and pathways within cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzylamine: A related compound with similar structural features but lacking the chloromethylmorpholine group.

    Chloromethylmorpholine: Another related compound that contains the morpholine ring but lacks the 2,6-dichlorobenzylamine group.

Uniqueness

N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine is unique due to its combination of the 2,6-dichlorobenzylamine and chloromethylmorpholine groups This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other related compounds

Properties

Molecular Formula

C12H15Cl3N2O

Molecular Weight

309.6 g/mol

IUPAC Name

2-(chloromethyl)-N-[(2,6-dichlorophenyl)methyl]morpholin-4-amine

InChI

InChI=1S/C12H15Cl3N2O/c13-6-9-8-17(4-5-18-9)16-7-10-11(14)2-1-3-12(10)15/h1-3,9,16H,4-8H2

InChI Key

UQKXVYQXFNZXER-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1NCC2=C(C=CC=C2Cl)Cl)CCl

Origin of Product

United States

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